molecular formula C26H16 B093517 Hexahelicene CAS No. 187-83-7

Hexahelicene

Cat. No. B093517
CAS RN: 187-83-7
M. Wt: 328.4 g/mol
InChI Key: UOYPNWSDSPYOSN-UHFFFAOYSA-N
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Description

Hexahelicene is a type of helicene, which are ortho-condensed polycyclic aromatic compounds. In these compounds, benzene rings or other aromatics are angularly annulated to give helically-shaped chiral molecules . Hexahelicene is composed of six benzene rings connected to each other . The molecule coils in the form of a spiral so that the atoms of the last ring do not impinge on the atoms of the first ring .


Synthesis Analysis

The synthesis of hexahelicene has been achieved through various methods. One method involves the photodehydrocyclization of eight alkyl substituted hexahelicene derivatives . The introduction of substituents as large as t-butyl or p-tolyl at the 2 (or 3) position does not noticeably disturb the conformation of the helix in hexahelicene .


Molecular Structure Analysis

Hexahelicene has a molecular formula of C26H16 . As the number of rings increases, starting at four, the structure becomes non-planar, but instead the planes of consecutive rings tilt to prevent steric collisions . For hexahelicenes with six benzene units, a 360° turn is completed .


Physical And Chemical Properties Analysis

Hexahelicene has a molecular weight of 328.4 g/mol . It has a computed XLogP3 value of 7.9, indicating its lipophilicity . It does not have any hydrogen bond donors .

Scientific Research Applications

  • Photophysical Properties : Hexahelicene's absorption and electronic circular dichroism spectra are notable for their vibronic features and strong nonadiabatic effects. These properties are challenging for current computational methods but have been successfully computed, providing insights into the photophysical properties of π-conjugated systems (Aranda & Santoro, 2021).

  • Chirality and Optical Activity : The absolute configuration and chirality of hexahelicene have been a subject of study, leading to a better understanding of its optical properties (Lightner et al., 1971).

  • Fluorescent Sensing : Hexahelicene derivatives, such as HELIXOL, are efficient and enantioselective fluorescent sensors for chiral amines and amino alcohols, useful for high-throughput screening (Reetz & Sostmann, 2001).

  • Circular Dichroism and Luminescence : Studies on various hexahelicenes show distinctive features in their vibrational and electronic circular dichroism, and circularly polarized luminescence spectra, which are sensitive to helical sense and substituents (Abbate et al., 2014).

  • Crystallography and Chirality : Research on the lamellar twinning in single crystals of hexahelicene provides insights into its nearly racemic composition despite being chiral (Green & Knossow, 1981).

  • Synthesis and Characterization : New hexahelicene derivatives with varied substituents have been synthesized and characterized, expanding the understanding of its chemical properties (Aloui et al., 2007).

  • Cancer Drug Potential : The silver-[6]Helicene complex has been investigated for its potential use as a cancer drug, with studies focusing on the complexation process and its interactions (Ben Yahia & Ben Yahia, 2020).

  • Enantiomeric Excess Determination : High-performance liquid chromatography has been used to resolve enantiomers of hexahelicene and its derivatives, essential for determining enantiomeric excess (Prinsen & Laarhoven, 1987).

  • Kinetic Resolution : The chiral helical diphosphine ligand based on hexahelicene has shown high efficiency in palladium-catalyzed kinetic resolution of allylic substitution, demonstrating its utility in asymmetric synthesis (Reetz & Sostmann, 2000).

  • Electrophilic Aromatic Substitution : Studies on hexahelicene's electrophilic aromatic reactivity provide insights into the reactivity of bent benzene rings, contributing to the understanding of aromatic hydrocarbon chemistry (Archer et al., 1981).

properties

IUPAC Name

hexahelicene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-3-7-22-17(5-1)9-11-19-13-15-21-16-14-20-12-10-18-6-2-4-8-23(18)25(20)26(21)24(19)22/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYPNWSDSPYOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC5=C4C6=CC=CC=C6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171964
Record name Hexahelicene
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Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahelicene

CAS RN

187-83-7
Record name [6]Helicene
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Record name Hexahelicene
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Record name Hexahelicene
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Record name Hexahelicene
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Synthesis routes and methods

Procedure details

A small amount of iodine was added to a solution of 0.2 g/l of 2,7-bis(styryl)naphthalene, and the solution was irradiated with light from a high-pressure mercury lamp for 2 hr and then subjected to silica gel chromatography, and the separated product was recrystallized from benzene/ethanol as a solvent to obtain hexahelicene.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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